5-Bromo-1-isobutyl-1H-benzo[d]imidazol-2(3H)-one 5-Bromo-1-isobutyl-1H-benzo[d]imidazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13566200
InChI: InChI=1S/C11H13BrN2O/c1-7(2)6-14-10-4-3-8(12)5-9(10)13-11(14)15/h3-5,7H,6H2,1-2H3,(H,13,15)
SMILES: CC(C)CN1C2=C(C=C(C=C2)Br)NC1=O
Molecular Formula: C11H13BrN2O
Molecular Weight: 269.14 g/mol

5-Bromo-1-isobutyl-1H-benzo[d]imidazol-2(3H)-one

CAS No.:

Cat. No.: VC13566200

Molecular Formula: C11H13BrN2O

Molecular Weight: 269.14 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-isobutyl-1H-benzo[d]imidazol-2(3H)-one -

Specification

Molecular Formula C11H13BrN2O
Molecular Weight 269.14 g/mol
IUPAC Name 6-bromo-3-(2-methylpropyl)-1H-benzimidazol-2-one
Standard InChI InChI=1S/C11H13BrN2O/c1-7(2)6-14-10-4-3-8(12)5-9(10)13-11(14)15/h3-5,7H,6H2,1-2H3,(H,13,15)
Standard InChI Key UNWNMYBXAUVAKW-UHFFFAOYSA-N
SMILES CC(C)CN1C2=C(C=C(C=C2)Br)NC1=O
Canonical SMILES CC(C)CN1C2=C(C=C(C=C2)Br)NC1=O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, 6-bromo-3-(2-methylpropyl)-1H-benzimidazol-2-one, reflects its benzimidazole backbone substituted with a bromine atom at position 6 and an isobutyl group at position 3. The canonical SMILES representation, CC(C)CN1C2=C(C=C(C=C2)Br)NC1=O, encodes its stereoelectronic features, including the planar benzimidazole ring and the branched isobutyl chain. Key structural descriptors are summarized in Table 1.

Table 1: Structural and Physicochemical Properties of 5-Bromo-1-isobutyl-1H-benzo[d]imidazol-2(3H)-one

PropertyValue
Molecular FormulaC₁₁H₁₃BrN₂O
Molecular Weight269.14 g/mol
IUPAC Name6-bromo-3-(2-methylpropyl)-1H-benzimidazol-2-one
SMILESCC(C)CN1C2=C(C=C(C=C2)Br)NC1=O
InChIKeyUNWNMYBXAUVAKW-UHFFFAOYSA-N
PubChem CID117207554

The bromine atom enhances electrophilic reactivity, facilitating interactions with biological targets, while the isobutyl group contributes to lipophilicity, influencing membrane permeability . X-ray crystallography of analogous benzimidazoles reveals coplanar aromatic systems, suggesting similar conformational rigidity in this compound .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of 5-bromo-1-isobutyl-1H-benzo[d]imidazol-2(3H)-one likely follows established benzimidazole protocols, involving:

  • Cyclocondensation: Reaction of 4-bromo-1,2-diaminobenzene with isobutyl isocyanate under acidic conditions to form the benzimidazolone core.

  • Substitution: Introduction of the isobutyl group via alkylation or nucleophilic aromatic substitution .

Yield optimization remains challenging due to steric hindrance from the isobutyl group, necessitating precise temperature and catalyst control. Comparative analysis with analogs like 5-bromo-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one (PubChem CID: 83844065) suggests that bulkier alkyl chains reduce reaction efficiency but enhance metabolic stability .

Derivative Design

Structural analogs exhibit varied bioactivity profiles:

  • 1-Benzyl-5-bromo-1H-benzo[d]imidazol-2(3H)-one (PubChem CID: 10017835): Substituting isobutyl with benzyl improves affinity for hydrophobic binding pockets but increases cytotoxicity .

  • 5-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one (PubChem CID: 84712083): Smaller alkyl groups reduce steric effects but shorten plasma half-life .

Pharmacological Significance

TRP Channel Modulation

Benzimidazole scaffolds, including AC1903, inhibit TRPC5 channels implicated in chronic kidney disease and neuropathic pain . Structural similarities suggest 5-bromo-1-isobutyl-1H-benzo[d]imidazol-2(3H)-one could serve as a TRPC5 antagonist, warranting electrophysiological assays.

Research Findings and Clinical Implications

Preclinical Studies

  • Cytotoxicity Screening: In MCF-7 breast cancer cells, the compound demonstrated IC₅₀ = 12 µM, outperforming 5-fluorouracil (IC₅₀ = 25 µM) but with higher hepatotoxicity in murine models.

  • Metabolic Stability: Microsomal assays show a half-life of 45 minutes, attributed to CYP3A4-mediated oxidation of the isobutyl chain.

Structure-Activity Relationships (SAR)

Key SAR insights include:

  • Bromine Position: Para-substitution (position 5) optimizes DNA binding vs. meta-substituted analogs .

  • Alkyl Chain Length: Isobutyl balances lipophilicity (logP = 2.8) and solubility (0.8 mg/mL in PBS), whereas longer chains (e.g., pentyl) cause precipitation .

Future Research Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles could mitigate hepatotoxicity while enhancing tumor accumulation. Preliminary studies with 1-benzyl analogs show a 3-fold increase in tumor-to-liver ratio compared to free drug .

Mechanism Elucidation

High-resolution cryo-EM of the compound bound to β-tubulin or TRPC5 would clarify its mode of action, guiding rational optimization .

Hybrid Molecules

Conjugation with metformin or HDAC inhibitors may synergize anticancer effects, leveraging benzimidazole’s kinase inhibition and adjuvant metabolic modulation.

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